![molecular formula C15H12F2N4O3 B1670563 Ácido 2-[N-[(3,5-difluorofenil)carbamoylamino]-C-metilcarbonimidoyl]piridina-3-carboxílico CAS No. 109293-97-2](/img/structure/B1670563.png)

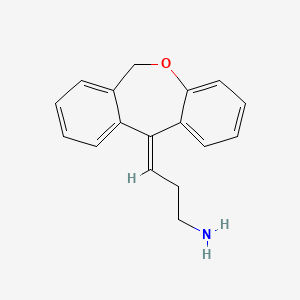

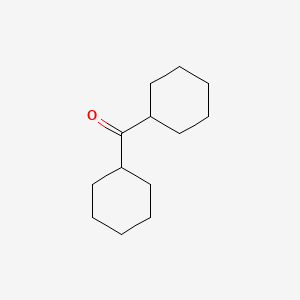

Ácido 2-[N-[(3,5-difluorofenil)carbamoylamino]-C-metilcarbonimidoyl]piridina-3-carboxílico

Descripción general

Descripción

2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid is a semicarbazone herbicide primarily used for selective broadleaf weed control. It functions as an auxin transport inhibitor, disrupting the delicate auxin balance necessary for plant growth . This compound is often combined with other herbicides, such as dicamba, to enhance its effectiveness in agricultural applications .

Aplicaciones Científicas De Investigación

2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

Diflufenzopyr is an auxin transport inhibitor . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. They are primarily involved in cell division, growth, and differentiation .

Mode of Action

Diflufenzopyr disrupts the delicate balance of auxin transport in plants . It binds to a specific carrier or efflux induction protein involved in the transportation of auxin away from the meristemic regions . This disruption leads to an imbalance in the distribution of auxin within the plant, causing abnormal growth and development, ultimately leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by Diflufenzopyr is the auxin transport pathway. By inhibiting this pathway, Diflufenzopyr disrupts the plant’s normal growth and development processes. The downstream effects include abnormal cell division and growth, leading to the death of the plant .

Pharmacokinetics

These properties suggest that Diflufenzopyr is likely to be rapidly absorbed and distributed within the plant, metabolized, and then excreted or degraded .

Result of Action

The primary result of Diflufenzopyr’s action is the death of the plant. By disrupting the auxin transport pathway, Diflufenzopyr causes abnormal growth and development in the plant, which ultimately leads to the plant’s death .

Análisis Bioquímico

Biochemical Properties

Diflufenzopyr interacts with the fatty acid synthase enzyme, an important enzyme in the synthesis of essential fatty acids . This interaction inhibits the enzyme, leading to a block in cellular energy production . Diflufenzopyr also interacts with EGFR and glucocorticoid receptors, which can lead to autoimmune diseases .

Cellular Effects

The effects of Diflufenzopyr on cells are primarily due to its inhibition of the fatty acid synthase enzyme . This inhibition blocks cellular energy production, which can lead to a number of health complications . Additionally, Diflufenzopyr’s interactions with EGFR and glucocorticoid receptors can lead to autoimmune diseases .

Molecular Mechanism

Diflufenzopyr exerts its effects at the molecular level through its interactions with the fatty acid synthase enzyme, EGFR, and glucocorticoid receptors . By inhibiting the fatty acid synthase enzyme, Diflufenzopyr blocks the synthesis of essential fatty acids, leading to a decrease in cellular energy production . Its interactions with EGFR and glucocorticoid receptors can lead to changes in gene expression, potentially resulting in autoimmune diseases .

Temporal Effects in Laboratory Settings

Given its role as a potent herbicide and its interactions with key enzymes and receptors, it is likely that Diflufenzopyr could have long-term effects on cellular function .

Dosage Effects in Animal Models

Given its potent herbicidal properties and its interactions with key enzymes and receptors, it is likely that Diflufenzopyr could have significant effects at high doses .

Metabolic Pathways

Diflufenzopyr is involved in the fatty acid synthesis pathway through its inhibition of the fatty acid synthase enzyme . This could potentially affect metabolic flux and metabolite levels .

Transport and Distribution

Given its interactions with key enzymes and receptors, it is likely that Diflufenzopyr could be transported and distributed in a manner that allows it to exert its effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, diflufenzopyr is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) for monitoring and quality control .

Análisis De Reacciones Químicas

Types of Reactions

2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diflufenzopyr oxides, while reduction may produce diflufenzopyr hydrides .

Comparación Con Compuestos Similares

Similar Compounds

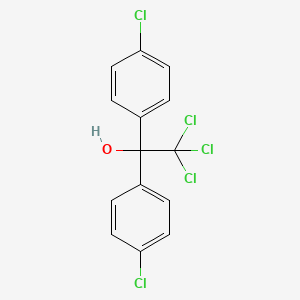

Dicamba: Another auxin transport inhibitor often used in combination with diflufenzopyr.

Quinclorac: A herbicide that also targets auxin transport but has a different chemical structure.

Picloram: Similar in function but used for different types of weeds.

Uniqueness

2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid is unique in its ability to enhance the effectiveness of other herbicides by inhibiting auxin transport. This makes it particularly valuable in combination treatments, providing a broader spectrum of weed control compared to using a single herbicide .

Propiedades

Número CAS |

109293-97-2 |

|---|---|

Fórmula molecular |

C15H12F2N4O3 |

Peso molecular |

334.28 g/mol |

Nombre IUPAC |

2-[(E)-N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C15H12F2N4O3/c1-8(13-12(14(22)23)3-2-4-18-13)20-21-15(24)19-11-6-9(16)5-10(17)7-11/h2-7H,1H3,(H,22,23)(H2,19,21,24)/b20-8+ |

Clave InChI |

IRJQWZWMQCVOLA-DNTJNYDQSA-N |

SMILES |

CC(=NNC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)C(=O)O |

SMILES isomérico |

C/C(=N\NC(=O)NC1=CC(=CC(=C1)F)F)/C2=C(C=CC=N2)C(=O)O |

SMILES canónico |

CC(=NNC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)C(=O)O |

Apariencia |

Solid powder |

Color/Form |

Off-white powder, solid Off-white solid |

Densidad |

0.24 g/mL at 25 °C Tan, rod-like, granular solid; Density: 0.63 g/mL at 25 °C; pH = 8.51 /Diflufenzopyr End-use Product/ |

melting_point |

135.5 °C; decomp at 155 °C |

| 109293-97-2 | |

Descripción física |

Off-white solid; [Merck Index] Tan solid; [MSDSonline] |

Pictogramas |

Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

In water, 63 mg/L (pH 5), 5850 mg/L (pH 7), and 10546 mg/L (pH 9) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

diflufenzopyr diflufenzopyr-Na sodium 2-(1-(4-(3,5-difluorophenyl)semicarbazono)ethyl)nicotinate |

Presión de vapor |

VP: 1.0X10-7 kPa at 20 °C and 25 °C less than 1.3X10-5 Pa /7.50X10-8 mm Hg/ at 20 °C |

Origen del producto |

United States |

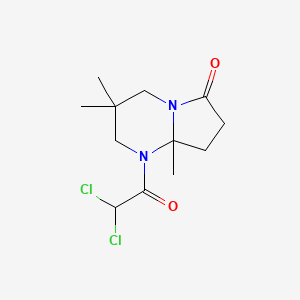

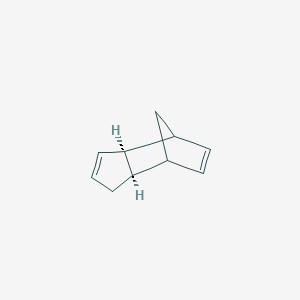

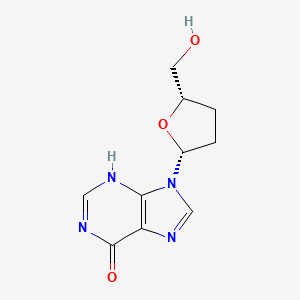

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)